2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester
Overview
Description
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester is a chemical compound that belongs to the class of pyrazine derivatives. This compound is known for its unique chemical structure and biological activity, making it valuable in various fields of scientific research, including chemistry, biology, medicine, and industry.
Mechanism of Action
It’s worth noting that this compound belongs to the class of pyrazine derivatives. Pyrazine derivatives are known to have diverse applications in scientific research due to their unique chemical structure and biological activity. They can serve as versatile building blocks for the synthesis of novel compounds, making them valuable for drug discovery, material science, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester typically involves the reaction of 2-pyrazinecarboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds, particularly in drug discovery and material science.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-[(3-chloro-2-pyrazinyl)amino]-, ethyl ester
- 2-Propenoic acid, 2-[(3-bromo-2-pyrazinyl)amino]-, ethyl ester
- 2-Propenoic acid, 2-[(3-fluoro-2-pyrazinyl)amino]-, ethyl ester
Uniqueness
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester stands out due to its unique combination of the pyrazine ring and the propynoic acid ester group. This structure imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .
Properties
IUPAC Name |
ethyl 3-pyrazin-2-ylprop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-7-10-5-6-11-8/h5-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZNVDNXLOPSMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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